Product packaging for Streptolydigin(Cat. No.:CAS No. 7229-50-7)

Streptolydigin

カタログ番号: B611037
CAS番号: 7229-50-7
分子量: 600.7 g/mol
InChIキー: KVTPRMVXYZKLIG-HYUQTWEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Significance of Streptolydigin as a Natural Product

This compound is a naturally occurring antibiotic belonging to the tetramic acid family of compounds. asm.org Produced by the bacterium Streptomyces lydicus, it exhibits broad-spectrum activity against a range of Gram-positive bacteria. ebi.ac.ukdrugbank.com Its chemical structure is complex, featuring a highly substituted, glycosylated acyl tetramic acid connected to an epoxide-containing bicyclic ketal by a polyene spacer. acs.org This intricate molecular architecture is responsible for its potent biological activity. acs.org

The significance of this compound in the realm of natural products stems from its specific and potent inhibition of bacterial RNA polymerase (RNAP), a crucial enzyme for gene expression and cell viability. asm.orgnih.gov This makes it a valuable lead compound in the development of new antibacterial agents. Furthermore, the biosynthetic pathway of this compound, which involves a hybrid iterative type I polyketide synthase (PKS) and non-ribosomal peptide synthase (NRPS) system, is a subject of significant academic interest. researchgate.net Understanding its biosynthesis not only provides insights into the generation of molecular diversity in nature but also opens avenues for producing novel derivatives through combinatorial biosynthesis. researchgate.netresearchgate.net

Historical Overview of this compound Research and Discovery

The discovery of this compound dates back to 1956, when it was first isolated from the culture filtrates of Streptomyces lydicus by researchers at the Upjohn Company. drugbank.comacs.org Early studies quickly established its identity as a broad-spectrum antibiotic. acs.org A pivotal moment in this compound research was the elucidation of its complex structure by the Rinehart group, which revealed its unique chemical features. acs.org

Subsequent research in the late 1960s and early 1970s began to unravel its mechanism of action, identifying bacterial RNA polymerase as its molecular target. nih.gov These studies demonstrated that this compound inhibits the elongation of RNA chains. nih.gov A significant advancement in understanding its inhibitory mechanism came with the high-resolution X-ray crystallographic characterization of the this compound-RNAP complex. nih.gov This revealed its unique binding site and the conformational changes it induces in the enzyme. nih.gov The first total synthesis of this compound was a major milestone, achieved with a longest linear sequence of 24 steps, which has since been improved. acs.orgresearchgate.net

Year Key Research Finding
1956Discovery and isolation from Streptomyces lydicus. acs.org
1969-1971Identification of bacterial RNA polymerase as the target and inhibition of RNA chain elongation. nih.gov
1980sElucidation of the complete chemical structure. acs.org
2005High-resolution crystal structure of the RNAP-streptolydigin complex, revealing the binding site and inhibitory mechanism. nih.govnih.gov
2010First total synthesis of this compound. acs.org

Position of this compound within Transcription Inhibitors Research

This compound holds a distinct and important position within the field of transcription inhibitors. It is a potent and specific inhibitor of bacterial RNA polymerase, while not affecting eukaryotic RNA polymerases, which contributes to its selective toxicity. ebi.ac.ukasm.org Its mechanism of action is fundamentally different from that of the clinically important rifamycin (B1679328) class of antibiotics, which also target bacterial RNAP. acs.orgthieme-connect.com

While rifamycins (B7979662) typically inhibit the initiation of transcription by sterically blocking the path of the nascent RNA chain, this compound inhibits all enzymatic activities of RNAP, including initiation, elongation, and pyrophosphorolysis. nih.govnih.gov It binds to a site on the β and β' subunits of RNAP, approximately 20 Å away from the active site and the rifamycin binding pocket. nih.govnih.govasm.org This binding event stabilizes a catalytically inactive conformation of the enzyme by affecting two crucial mobile elements of the active center: the bridge helix and the trigger loop. nih.govnih.gov Specifically, this compound traps the bridge helix in a straight conformation and induces an open state of the trigger loop, thereby preventing the conformational changes required for nucleotide addition and translocation. nih.govoup.com This unique mechanism means that this compound can be effective against rifamycin-resistant bacterial strains, as there is only limited cross-resistance. nih.govnih.gov

Recent single-molecule studies have further refined our understanding, showing that this compound induces long-lived pauses during transcription elongation without affecting the instantaneous velocity between pauses. oup.com These findings highlight its role as a valuable tool for dissecting the fundamental mechanisms of transcription. asm.org

Broader Implications for Antibiotic Development and Molecular Biology

The unique characteristics of this compound have significant implications for both antibiotic development and the fundamental understanding of molecular biology. The rise of antibiotic-resistant bacteria, particularly strains resistant to front-line drugs like rifampicin (B610482), presents a major global health challenge. embopress.org Because this compound targets a different site on RNA polymerase and has a distinct mechanism of action, it represents a promising scaffold for the development of new antibiotics effective against these resistant pathogens. nih.govresearchgate.net The lack of significant cross-resistance with rifamycins is a key advantage in this context. nih.gov

The total synthesis of this compound and its analogs has enabled structure-activity relationship studies, which are crucial for the rational design of more potent and pharmacologically optimized derivatives. nih.govresearchgate.net For instance, research has shown that both the streptolic acid and tetramic acid subunits are essential for its inhibitory activity. nih.gov

In the field of molecular biology, this compound serves as a powerful chemical probe to study the intricate process of transcription. asm.org By stabilizing a specific, inactive conformation of RNA polymerase, it allows researchers to investigate the dynamics and structural transitions of the enzyme's active center. nih.govasm.org This provides invaluable insights into the roles of flexible elements like the bridge helix and trigger loop in the nucleotide addition cycle, contributing to a deeper understanding of one of life's most fundamental processes. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44N2O9 B611037 Streptolydigin CAS No. 7229-50-7

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

7229-50-7

分子式

C32H44N2O9

分子量

600.7 g/mol

IUPAC名

(2S)-2-[(2S,4E)-4-[(2E,4E)-6-[(1R,3R,4S,5R,8R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]-1-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]-3,5-dioxopyrrolidin-2-yl]-N-methylpropanamide

InChI

InChI=1S/C32H44N2O9/c1-16(14-17(2)28-18(3)23-12-13-32(15-40-32)31(6,42-23)43-28)8-9-22(36)25-27(37)26(19(4)29(38)33-7)34(30(25)39)24-11-10-21(35)20(5)41-24/h8-9,12-14,17-21,23-24,26,28,35-36H,10-11,15H2,1-7H3,(H,33,38)/b9-8+,16-14+,25-22+/t17?,18-,19-,20-,21-,23+,24-,26-,28+,31+,32+/m0/s1

InChIキー

KVTPRMVXYZKLIG-HYUQTWEOSA-N

SMILES

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)O)C

異性体SMILES

C[C@H]1[C@H]2C=C[C@@]3(CO3)[C@](O2)(O[C@@H]1C(C)/C=C(\C)/C=C/C(=C\4/C(=O)[C@@H](N(C4=O)[C@@H]5CC[C@@H]([C@@H](O5)C)O)[C@H](C)C(=O)NC)/O)C

正規SMILES

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)O)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Streptolydigin;  Antibiotic D-45;  Portamycin;  NSC 3360; 

製品の起源

United States

Molecular Mechanism of Action and Biochemical Interactions

Fundamental Inhibition of Bacterial RNA Polymerase (RNAP)

Streptolydigin acts as a powerful inhibitor of bacterial RNAP by interfering with the fundamental processes of transcription. ebi.ac.ukasm.org Its inhibitory action affects multiple stages of the transcription cycle, including initiation and elongation. nih.govtaylorandfrancis.com The antibiotic achieves this by binding to the RNAP and inducing a state that is catalytically inactive, thereby halting RNA synthesis. asm.orgobolibrary.org

Specificity for Bacterial versus Eukaryotic RNAP

A key characteristic of this compound is its selective targeting of bacterial RNAP. ebi.ac.ukresearchgate.netwikipedia.org It shows potent inhibitory activity against a broad spectrum of Gram-positive bacteria. ebi.ac.ukdrugbank.com Conversely, it does not inhibit eukaryotic RNA polymerases (RNAP I, RNAP II, and RNAP III), even though they share a high degree of structural similarity with their bacterial counterpart. nih.govasm.org This specificity is attributed to differences in the amino acid sequences at the antibiotic's binding site. The residues that are crucial for this compound binding are conserved among bacteria but differ in eukaryotic polymerases. nih.gov

Inhibition of Nucleic Acid Chain Elongation

This compound is a potent inhibitor of the RNA chain elongation phase of transcription. ebi.ac.ukasm.org Unlike some inhibitors that only prevent the start of transcription, this compound can stop RNA synthesis even after the process has begun. asm.orgresearchgate.net It accomplishes this not by preventing the binding of nucleotide substrates or the chemical reaction of phosphodiester bond formation itself, but by blocking the necessary structural changes within the RNAP active center that allow the enzyme to move along the DNA template (translocation). nih.govoup.com By stabilizing a catalytically inactive conformation, it effectively freezes the elongation complex, preventing the addition of further nucleotides to the growing RNA chain. asm.orgnih.gov

Effects on Transcription Initiation and Elongation Phases

The inhibitory action of this compound extends to both the initiation and elongation phases of transcription. nih.govtaylorandfrancis.com During initiation, it can prevent the synthesis of RNA from the outset. However, its ability to halt an already active elongation complex is a distinguishing feature. asm.org Single-molecule studies have revealed that this compound induces long-lived pauses during elongation without affecting the instantaneous speed of RNA synthesis between these pauses. researchgate.net It appears to enhance a naturally occurring, short-lived paused state in the enzyme's catalytic cycle, effectively trapping the polymerase in an off-pathway, inactive state. researchgate.netoup.com This dual-phase inhibition underscores its comprehensive disruption of the transcription process.

Structural Basis of RNAP-Streptolydigin Complex Formation

The precise mechanism of this compound's action is rooted in its specific binding to the RNAP enzyme. Crystal structures of the RNAP-Streptolydigin complex have provided a detailed view of this interaction, revealing how the antibiotic allosterically inhibits enzyme function. nih.govnih.gov

Definition of the this compound Binding Site on RNAP

This compound binds to a site on the RNAP enzyme formed by the interaction of the β and β' subunits. asm.orgnih.gov This binding pocket involves several critical structural elements of the enzyme's active center, including the bridge helix and the trigger loop. nih.govnih.govmdpi.com The bridge helix is a flexible element that separates the active site, while the trigger loop is a mobile domain essential for catalysis. mdpi.com this compound's binding traps the bridge helix in a straight conformation and the trigger loop in an unfolded state, preventing the conformational changes required for nucleotide addition and translocation. mdpi.comresearchgate.net The binding is further stabilized by a noncatalytic magnesium ion (Mg²⁺), which bridges the antibiotic to an aspartate residue on the bridge helix. asm.org

Table 1: Key RNAP Elements Interacting with this compound
RNAP ElementSubunitFunction in TranscriptionEffect of this compound Binding
Bridge Helixβ'Flexible element crucial for translocation and active site conformation.Stabilized in a straight, inactive conformation. nih.govrcsb.org
Trigger Loopβ'Mobile loop essential for catalysis and nucleotide addition.Trapped in an unfolded, inactive state. asm.orgmdpi.com
Stl PocketβForms part of the binding site.Directly interacts with the streptolol moiety of the antibiotic. nih.gov

Crucially, the this compound binding site is located adjacent to, but does not physically overlap with, the RNAP catalytic active center where phosphodiester bonds are formed. nih.govrcsb.orgnih.govcornell.edu Structural studies place the binding site approximately 20 Å away from the catalytic magnesium ions at the heart of the active site. ebi.ac.ukasm.orgnih.gov This spatial separation distinguishes this compound from competitive inhibitors that directly block substrate binding. Instead, it functions as an allosteric inhibitor, where its binding at a remote site induces conformational changes that render the active center non-functional. nih.gov This mechanism of action, which stabilizes an inactive state of the enzyme, is the foundation of its potent antibacterial activity. obolibrary.orgnih.gov

Interaction with RNAP Bridge Helix and Trigger Loop Elements

Structural and biochemical studies have revealed that this compound binds to a pocket on RNAP located approximately 20 Å away from the catalytic active site. nih.govnih.gov This binding site is critically formed by the interaction of the antibiotic with two highly flexible and functionally crucial elements of the RNAP active center: the bridge helix (BH) and the trigger loop (TL). asm.orgnih.govnih.gov

The bridge helix is a conserved alpha-helical structure that spans the active site cleft and is thought to play a role in the translocation of the DNA and RNA. The trigger loop is a mobile element that undergoes significant conformational changes during the nucleotide addition cycle, moving from an "open" state to a "closed" state to facilitate catalysis. biorxiv.orgpnas.org this compound interacts with the C-terminal hinge of the bridge helix and makes direct contact with the trigger loop, specifically in its open conformation. biorxiv.orgpnas.org The streptolol moiety of this compound interacts with what is known as the "Stl pocket" and the bridge helix, while the tetramic acid portion of the molecule interacts with the trigger loop region. nih.gov

Conformational Changes Induced in RNAP by this compound Binding

The binding of this compound to RNAP induces and stabilizes specific conformational states of the enzyme, effectively locking it in a catalytically inactive form. nih.govasm.org This is the cornerstone of its inhibitory mechanism.

Stabilization of Catalytically Inactive Conformational States

This compound's interaction with the bridge helix and trigger loop stabilizes a conformation where the bridge helix is in a "straight", unbent state. nih.govnih.gov This is in contrast to the "bent" conformation the bridge helix must adopt for catalytic activity. nih.gov By trapping the bridge helix in this straight conformation, this compound prevents the necessary conformational changes required for phosphodiester bond formation. nih.gov

Furthermore, this compound stabilizes the "open" state of the trigger loop. biorxiv.orgpnas.org The trigger loop must transition to a "closed" state to properly position the incoming nucleotide triphosphate (NTP) for catalysis. biorxiv.orguab.edu By holding the trigger loop open, this compound prevents this crucial step in the nucleotide addition cycle. uab.edu This leads to the stabilization of a catalytically inactive, pre-insertion state of the substrate-bound transcription intermediate. nih.govnih.govebi.ac.uk

Blocking of Structural Isomerization Essential for RNAP Function

The nucleotide addition cycle in transcription is a dynamic process that requires RNAP to cycle between different structural conformations. nih.gov this compound's inhibitory action is fundamentally due to its ability to block the structural isomerization of RNAP into a catalytically active state. nih.govnih.gov By stabilizing the straight bridge helix and the open trigger loop, this compound effectively creates an energetic barrier that prevents the enzyme from transitioning to the catalytically competent closed conformation. nih.govuab.edu This blockage of conformational cycling is the primary mechanism by which this compound inhibits RNA synthesis. nih.gov

Role of Non-Catalytic Metal Ions in Binding

Recent research has unveiled a critical role for a non-catalytic magnesium ion (Mg²⁺) in the binding of this compound to RNAP. nih.govasm.org This is distinct from the two catalytic Mg²⁺ ions typically found in the active site of the polymerase. The binding of this compound is strictly dependent on the presence of this non-catalytic Mg²⁺ ion, which is thought to be chelated by an aspartate residue within the bridge helix. nih.govasm.org This interaction is believed to be important for the high-affinity binding of this compound to the transcription complex. oup.com The differing sensitivities of bacterial RNAPs to this compound may be explained by substitutions in this aspartate residue. nih.govasm.org The inhibitory effect of this compound on E. coli RNAP has been shown to be more substantial at higher concentrations of Mg²⁺. oup.com

Delineation from Other RNAP Inhibitors

The mechanism of this compound is unique when compared to other classes of RNAP inhibitors, most notably the rifamycins (B7979662) and sorangicin.

Differential Binding Kinetics and Sites Compared to Other Inhibitors

This compound's binding site on the RNA polymerase is distinct from, though partially overlapping with, that of other well-known inhibitors like rifampicin (B610482). embopress.org Structural studies of the Thermus thermophilus RNAP in complex with this compound have revealed that the inhibitor binds to a pocket located approximately 20 Å away from the enzyme's active site. ebi.ac.uknih.gov This binding site involves critical elements of the RNAP structure, namely the bridge helix and the trigger loop, which are essential for the catalytic function of the enzyme. ebi.ac.uknih.gov

Unlike rifampicin, which primarily inhibits the initiation of transcription, this compound can halt transcription even after it has started, effectively blocking the elongation phase. researchgate.netnih.gov This is a key difference in their modes of action. While rifampicin prevents the synthesis of RNA chains beyond a length of 2-3 nucleotides, this compound inhibits phosphodiester bond formation at any point during elongation. embopress.orgresearchgate.net

Furthermore, this compound's binding is dependent on the presence of a noncatalytic magnesium ion (Mg2+), which is likely chelated by an aspartate residue in the bridge helix. ebi.ac.ukrowan.edu This dependence on Mg2+ for binding is a distinguishing feature and may explain the varying sensitivities of different bacterial RNAPs to the antibiotic. ebi.ac.uk

Inhibitor Binding Site on RNAP Primary Stage of Inhibition Key Mechanistic Feature
This compound Adjacent to the active center, encompassing the bridge helix and trigger loop. ebi.ac.uknih.govElongation. researchgate.netnih.govStabilizes an inactive conformation of RNAP, dependent on a noncatalytic Mg2+ ion. ebi.ac.uknih.gov
Rifampicin In the path of the elongating RNA transcript. embopress.orgInitiation. researchgate.netnih.govPhysically blocks the extension of the RNA chain beyond 2-3 nucleotides. embopress.org
Tagetitoxin Interacts with the trigger loop. tandfonline.comElongation. tandfonline.comTraps the catalytically inactive, "pre-insertion" state of the elongation complex. tandfonline.com
Microcin J25 Interacts with the RNAP bridge helix and trigger loop. pnas.orgElongation. nih.govStabilizes the open-trigger-loop state. pnas.org

Advanced Mechanistic Studies

Advanced research techniques have provided a more granular understanding of this compound's inhibitory effects on the intricate process of transcription.

Analysis of Nucleoside Triphosphate Binding and Translocation

Contrary to what might be expected from a transcription inhibitor, biochemical experiments have shown that this compound does not directly affect the binding of nucleoside triphosphate (NTP) substrates to the RNA polymerase. ebi.ac.uknih.gov Instead, its mechanism is more subtle. This compound stabilizes a catalytically inactive, pre-insertion state of the transcription intermediate. nih.gov This action effectively blocks the structural isomerization of RNAP that is necessary to form an active configuration for catalysis. nih.gov

While this compound does not prevent NTP binding, it does interfere with the translocation of RNAP along the DNA template. oup.com This interference is a consequence of stabilizing a specific conformation of the RNAP active center, characterized by a straight bridge helix. ebi.ac.uknih.gov The cycling between a straight and a bent bridge-helix conformation is thought to be essential for RNAP function, and by locking it in the straight form, this compound impedes the enzyme's movement. nih.gov

Impact on Phosphodiester Bond Formation

The primary consequence of this compound's interaction with RNA polymerase is the inhibition of phosphodiester bond formation. ebi.ac.ukresearchgate.net This is the fundamental chemical reaction that links nucleotides together to form the growing RNA chain. By stabilizing an inactive conformation of the enzyme, this compound prevents the trigger loop from folding correctly, a movement that is essential for catalysis. researchgate.netrowan.edunih.govnih.gov This blockage of trigger loop folding directly hinders the formation of the phosphodiester bond. researchgate.netrowan.edunih.govnih.gov

Single-Molecule Studies of Transcription Elongation Dynamics

The advent of single-molecule techniques, such as acoustic force spectroscopy, has allowed for the direct observation of individual RNA polymerase molecules as they transcribe DNA in the presence of this compound. These studies have provided unprecedented insights into the dynamic effects of the inhibitor.

Parameter Effect of this compound Supporting Evidence
NTP Binding Does not directly affect NTP substrate binding. ebi.ac.uknih.govBiochemical assays show substrate binding is not inhibited. ebi.ac.uknih.gov
Translocation Impedes DNA translocation. oup.comStabilizes a straight-bridge-helix conformation, hindering movement. nih.gov
Phosphodiester Bond Formation Inhibits. researchgate.netBlocks essential trigger loop folding required for catalysis. researchgate.netrowan.edunih.govnih.gov
Transcription Pausing Induces long-lived stochastic pauses. researchgate.netrowan.edunih.govnih.govresearchgate.netSingle-molecule studies directly observe these pausing events. researchgate.netrowan.edunih.govnih.govresearchgate.net
Instantaneous Velocity Unaffected between pauses. researchgate.netrowan.edunih.govnih.govresearchgate.netSingle-molecule studies show normal elongation speed when not paused. researchgate.netrowan.edunih.govnih.govresearchgate.net
Induction of Long-Lived Stochastic Pauses

Synergistic Interactions with Transcript Cleavage Factors (e.g., Gre Factors)

A surprising and counterintuitive synergistic relationship has been discovered between the antibiotic this compound (Stl) and the bacterial transcript cleavage factors, GreA and GreB. researcher.lifeoup.comnih.gov Initially, these factors were presumed to be competitors of Stl, as they bind in the secondary channel of RNA polymerase (RNAP), a region also implicated in Stl's mechanism of action. researcher.lifeoup.comnih.gov However, single-molecule studies have revealed that instead of alleviating the inhibitory effects of this compound, Gre factors significantly enhance them. researcher.lifeoup.comnih.gov This represents a novel instance of a transcription factor amplifying the activity of an antibiotic. researcher.lifeoup.comnih.gov

The primary mechanism of this synergy involves the dramatic stimulation of long-lived transcriptional pausing. oup.comresearchgate.net While this compound alone can induce stochastic, long-lived pauses in transcription without affecting the instantaneous velocity of RNAP between these pauses, the addition of Gre factors markedly increases both the number and duration of these paused states. oup.comresearchgate.netresearchgate.net This combined inhibitory effect on the average velocity of transcription elongation is more synergistic than merely additive, with the effect being particularly pronounced with GreB. oup.com

The proposed model for this interaction suggests that Gre factors and this compound can bind to the RNAP elongation complex simultaneously. researcher.lifeoup.comnih.gov It is hypothesized that Gre factors lock the this compound molecule within its binding pocket on RNAP, preventing its dissociation. oup.com This cooperative binding stabilizes an off-pathway, catalytically inactive state of the RNAP, referred to as the elemental paused state, thereby enhancing the pause-inducing activity of this compound. researcher.lifeoup.comresearchgate.net

The data below, derived from single-molecule experiments, illustrates the combined effects of this compound and Gre factors on transcription elongation velocities and pausing.

Interactive Data Table: Effect of this compound and Gre Factors on Transcription

ConditionAverage Velocity (nt/s)Instantaneous Velocity (nt/s)Number of Long-Lived Pauses (>20s) per ProfileNumber of Short-Lived Pauses (2.5-20s) per Profile
Control (1 mM NTPs) 25.5 ± 1.025.5 ± 1.0~0.1~0.5
+ 5 µM GreA 19.4 ± 1.519.4 ± 1.5~0.1~0.6
+ 5 µM GreB 13.6 ± 0.613.6 ± 0.6~0.2~0.8
+ 10 µM Stl 15.0 ± 1.224.0 ± 1.1~1.0~0.2
+ 10 µM Stl + 5 µM GreA 8.5 ± 0.923.5 ± 1.5~2.5~0.3
+ 10 µM Stl + 5 µM GreB 4.0 ± 0.522.0 ± 1.8~4.5~0.4
Data is adapted from single-molecule acoustic force spectroscopy experiments. oup.comresearchgate.net Values are presented as mean ± S.E.M. The number of pauses are approximate values derived from published bar graphs.

Biosynthesis and Genetic Regulation in Producer Organisms

Producer Strain: Streptomyces lydicus NRRL 2433

The bacterium responsible for the production of streptolydigin is Streptomyces lydicus NRRL 2433. faimallusr.comnih.govresearchgate.net This soil-dwelling, Gram-positive actinomycete serves as the natural source of the antibiotic. nih.govfrontiersin.org The complete genetic blueprint for this compound synthesis is encoded within an 85 kb biosynthetic gene cluster (BGC) in the genome of this strain. The characterization of S. lydicus NRRL 2433 and its genome has been fundamental to unraveling the complex series of reactions that lead to the formation of this antibiotic.

Elucidation of the this compound Biosynthetic Pathway

The construction of this compound is a prime example of microbial secondary metabolism, leveraging a sophisticated enzymatic assembly line to build the molecule from simple metabolic precursors.

Hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) System

At the heart of this compound biosynthesis is a large, multifunctional enzyme complex known as a hybrid Type I Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) system. nih.govresearchgate.netnih.gov This molecular machinery is responsible for the stepwise assembly of the two main structural moieties of this compound: the polyketide backbone and the tetramic acid ring.

The PKS component is composed of three separate polypeptides (SlgA1, SlgA2, and SlgA3) that harbor a loading module and seven extension modules. nih.gov These modules are responsible for condensing four units of malonyl-CoA and four units of methylmalonyl-CoA to create the polyketide chain. nih.gov The NRPS system, composed of the enzymes SlgN1, SlgN2, and SlgL, is tasked with activating and incorporating the amino acid precursor, 3-methylaspartate, which is crucial for the formation of the ydiginic acid moiety (the tetramic acid portion). nih.govnih.gov The convergence and condensation of the polyketide chain from the PKS and the amino acid from the NRPS ultimately lead to the formation of the core this compound structure.

Key Biosynthetic Gene Cluster Components (e.g., slg genes)

The this compound biosynthetic gene cluster contains all the essential genes (slg) encoding the enzymes, regulators, and transporters required for its production. Gene inactivation studies have been pivotal in assigning functions to many of these components. For instance, disruption of the NRPS-encoding genes slgN1, slgN2, and slgL, or the cytochrome P450 monooxygenase gene slgO2, results in the complete abolition of this compound production, confirming their indispensable roles. nih.govresearchgate.netnih.gov

The cluster also contains a set of regulatory genes—slgR1, slgR2, and slgY—that orchestrate a hierarchical control of the biosynthetic process. researchgate.net SlgY, a putative ATP/GTP-binding protein, controls the expression of the LuxR-family regulator SlgR2. researchgate.net SlgR2, in turn, regulates the expression of structural genes, including those for the NRPS system and the TetR-family regulator SlgR1. researchgate.net SlgR1 then controls the expression of genes involved in the supply of the 3-methylaspartate precursor (slgE1-E2). researchgate.net

Gene Proposed Function Family/Type
slgA1, slgA2, slgA3 Polyketide Synthase (PKS) enzymes Type I PKS
slgN1, slgN2, slgL Nonribosomal Peptide Synthetase (NRPS) enzymes for 3-methylaspartate incorporation NRPS
slgO2 Cytochrome P450 monooxygenase, involved in the cyclization of the bicyclic ketal moiety Cytochrome P450
slgR1 Transcriptional regulator, controls precursor supply genes (slgE1-E2) TetR family regulator
slgR2 Transcriptional regulator, controls structural and other regulatory genes LuxR family regulator
slgY Transcriptional regulator, controls slgR2 expression ATP/GTP-binding protein
slgE1, slgE2 Subunits of glutamate (B1630785) mutase, produce 3-methylaspartate Glutamate Mutase
slgE3 Ferredoxin-dependent glutamate synthase, produces glutamate Glutamate Synthase
slgZ Asparaginyl-tRNA synthetase-like enzyme, involved in 3-methylaspartate modification Aminoacyl-tRNA Synthetase-like
slgM Methyltransferase, involved in tailoring of the 3-methylaspartate precursor Methyltransferase
slgC1, slgC2 Putative glycoside hydrolases Hydrolase

Precursor Incorporation and Supply

The availability of specific building blocks is a critical and often rate-limiting step in natural product biosynthesis. The this compound pathway has dedicated enzymes to ensure a sufficient supply of its unique amino acid precursor.

3-Methylaspartate is the specific amino acid precursor for the tetramic acid portion of this compound. researchgate.netnih.govresearchgate.net It is selected, activated, and tethered by the NRPS machinery before being condensed with the polyketide chain. The incorporation of this non-proteinogenic amino acid is a key step that defines the structure of the ydiginic acid moiety. Further modifications to this precursor, such as amidation and methylation mediated by SlgZ and SlgM respectively, occur while it is bound to the NRPS complex. asm.orgnih.gov

The this compound gene cluster contains a dedicated sub-pathway for the synthesis of 3-methylaspartate, encoded by the slgE1, slgE2, and slgE3 genes. researchgate.netnih.govchemfaces.com The process begins with the synthesis of glutamate. The enzyme SlgE3, a ferredoxin-dependent glutamate synthase, produces glutamate from glutamine and 2-oxoglutarate. researchgate.netnih.govchemfaces.com The expression of slgE3 is significantly upregulated just before and during the onset of this compound production, highlighting its specialized role in feeding the pathway, as opposed to housekeeping glutamate synthases whose expression decreases during this period. researchgate.netchemfaces.com

Enzyme System Gene(s) Reaction Substrate(s) Product(s)
Glutamate Synthase slgE3 Synthesis of Glutamate Glutamine, 2-Oxoglutarate Glutamate
Glutamate Mutase slgE1, slgE2 Isomerization Glutamate 3-Methylaspartate

Tailoring Modifications and Post-PKS/NRPS Processing

Involvement of Enzymes like SlgZ (Asparaginyl-tRNA synthetase-like) and SlgM (Methyltransferase)

The formation of the characteristic tetramic acid moiety of this compound involves the modification of a 3-methylaspartate precursor. nih.gov Two key enzymes, SlgZ and SlgM, play pivotal roles in this process. nih.gov

SlgZ, which shows homology to asparaginyl-tRNA synthetases, is proposed to function as a 3-methylasparagine synthetase. nih.gov It is believed to amidate the 3-methylaspartatyl moiety while it is bound to the non-ribosomal peptide synthetase (NRPS) machinery, converting it to a 3-methylasparaginyl-NRPS intermediate. nih.gov Inactivation of the slgZ gene in S. lydicus results in the production of a novel this compound derivative, this compound B, which contains a carboxyl group instead of the acetamide (B32628) moiety in the tetramic acid side chain. nih.govresearchgate.net This finding confirms the role of SlgZ in the amidation step. nih.gov

Formation of Specific Chemical Moieties (e.g., bicyclic ketal, tetramic acid)

The unique structure of this compound is defined by two key chemical moieties: a bicyclic ketal and a tetramic acid ring.

The formation of the bicyclic ketal structure is a critical cyclization event in the polyketide portion of the molecule. This reaction is catalyzed by a cytochrome P450 enzyme, SlgO2. researchgate.netnih.gov Disruption of the slgO2 gene in S. lydicus mutants prevents the production of this compound, confirming its essential role in the formation of this characteristic structural feature. nih.gov The precise mechanism of the SlgO2-catalyzed cyclization is a key step in creating the rigid, three-dimensional shape of this part of the molecule. researchgate.net

The tetramic acid moiety is formed through the condensation of the modified amino acid precursor, N-methyl-3-methylasparagine, with the polyketide chain, followed by cyclization. This process is mediated by the NRPS modules. The initial precursor for this side chain is glutamate, which is converted to 3-methylaspartate by the glutamate mutase enzymes SlgE1 and SlgE2. biocrick.commicrobiologyresearch.org The subsequent amidation and methylation by SlgZ and SlgM, respectively, complete the formation of the side chain precursor before its condensation and cyclization into the tetramic acid ring. nih.govnih.gov

Genetic Regulation of this compound Production

The biosynthesis of this compound is tightly controlled by a sophisticated network of regulatory genes located within the biosynthetic gene cluster. These regulators ensure that the production of the antibiotic is coordinated with the growth and developmental stages of the producing organism.

Identification and Characterization of Pathway-Specific Regulatory Genes

The this compound gene cluster in Streptomyces lydicus contains three key pathway-specific regulatory genes: slgR1, slgR2, and slgY. microbiologyresearch.orgebi.ac.ukresearchgate.netnih.gov These genes encode transcriptional regulators that control the expression of the biosynthetic genes. microbiologyresearch.orgebi.ac.ukresearchgate.netnih.gov

slgR1 and slgR2 encode proteins belonging to the TetR and LuxR families of transcriptional regulators, respectively. microbiologyresearch.orgebi.ac.ukresearchgate.netnih.gov Both SlgR1 and SlgR2 have been identified as positive regulators of this compound biosynthesis. microbiologyresearch.orgebi.ac.ukresearchgate.net Inactivation of either slgR1 or slgR2 leads to the abolishment of this compound production. microbiologyresearch.orgebi.ac.ukresearchgate.net

Interestingly, the inactivation of slgR1 results in the production of low amounts of this compound C, a derivative that contains a tetramic acid side chain derived from glutamate instead of 3-methylaspartate. microbiologyresearch.orgebi.ac.ukresearchgate.net This suggests that SlgR1 specifically controls the expression of genes involved in the conversion of glutamate to 3-methylaspartate, namely slgE1 and slgE2, as well as putative glycoside hydrolases. ebi.ac.ukresearchgate.netnih.gov

SlgR2, on the other hand, appears to have a broader regulatory role, controlling the expression of structural genes required for the formation of the bicyclic ketal moiety and the incorporation and processing of 3-methylaspartate. ebi.ac.ukresearchgate.netnih.gov Furthermore, SlgR2 also regulates the expression of slgR1. ebi.ac.ukresearchgate.netnih.gov Ectopic expression of slgR1 and slgR2 in S. lydicus has been shown to dramatically increase this compound yields, by 18-fold and 11-fold respectively, indicating their potent activating functions. microbiologyresearch.orgebi.ac.ukresearchgate.net

slgY encodes a protein that belongs to the ATP/GTP-binding proteins of the DNA and RNA helicase superfamily I. microbiologyresearch.orgebi.ac.ukresearchgate.netnih.gov SlgY sits (B43327) at the top of a hierarchical regulatory cascade controlling this compound production. ebi.ac.ukresearchgate.netnih.gov

Reverse transcriptase PCR (RT-PCR) analysis has revealed that SlgY controls the expression of the regulator slgR2. ebi.ac.ukresearchgate.netnih.gov This establishes a clear regulatory hierarchy where SlgY activates slgR2, which in turn activates slgR1 and other structural genes. ebi.ac.ukresearchgate.netnih.gov Overexpression of slgY in S. lydicus also leads to a significant, 8.5-fold increase in this compound production. microbiologyresearch.orgebi.ac.ukresearchgate.net Further demonstrating its regulatory role, the ectopic expression of slgY in a slgR1 mutant strain resulted in a 14-fold increase in the production of this compound C. ebi.ac.ukresearchgate.netnih.gov

This hierarchical regulatory system, with SlgY as a master regulator, allows for precise and coordinated control over the complex biosynthetic pathway of this compound.

slgR1, slgR2 (TetR and LuxR transcriptional families)

Hierarchical Control of Biosynthesis Genes

The biosynthetic gene cluster for this compound in Streptomyces lydicus NRRL 2433 harbors three key regulatory genes: slgR1, slgR2, and slgY. ebi.ac.ukresearchgate.netnih.gov These genes encode proteins that belong to the TetR and LuxR families of transcriptional regulators, as well as ATP/GTP-binding proteins. ebi.ac.ukresearchgate.netnih.gov Their functions are not independent; instead, they operate in a hierarchical cascade to control the expression of the structural genes responsible for producing the this compound molecule.

Reverse transcriptase-polymerase chain reaction (RT-PCR) analysis has revealed a distinct regulatory hierarchy. ebi.ac.ukresearchgate.netnih.gov At the top of this cascade is SlgY, which controls the expression of the slgR2 regulator. ebi.ac.ukresearchgate.netnih.gov SlgR2, in turn, governs the expression of a suite of structural genes. These include those responsible for forming the bicyclic ketal moiety of this compound and for the incorporation and processing of 3-methylaspartate. ebi.ac.ukresearchgate.netnih.gov Furthermore, SlgR2 also regulates the expression of slgR1. ebi.ac.ukresearchgate.netnih.gov

SlgR1's role in this hierarchy is to control the expression of genes involved in the later stages of precursor synthesis and modification. ebi.ac.ukresearchgate.netnih.gov Specifically, it regulates slgE1-E2, which are responsible for converting glutamate to 3-methylaspartate, a key building block of this compound. ebi.ac.ukresearchgate.netnih.gov It also controls the expression of putative glycoside hydrolases encoded by slgC1 and slgC2. ebi.ac.ukresearchgate.netnih.gov

Impact of Regulatory Gene Inactivation and Ectopic Expression on Yields and Derivatives

The critical roles of these regulatory genes are underscored by the effects of their inactivation and overexpression. The inactivation of either slgR1 or slgR2 leads to the complete cessation of this compound production, confirming their status as essential positive regulators for the biosynthetic pathway. ebi.ac.ukresearchgate.netnih.gov

Interestingly, the inactivation of slgR1 does not simply halt production but leads to the accumulation of a related compound, this compound C. ebi.ac.ukresearchgate.netmicrobiologyresearch.org This derivative utilizes glutamate instead of 3-methylaspartate in its tetramic acid side chain, a direct consequence of the lack of expression of the slgE1-E2 genes controlled by SlgR1. microbiologyresearch.orgresearchgate.net

Conversely, the ectopic expression—the expression of a gene in an abnormal place or at an abnormal time—of these regulatory genes has been shown to dramatically increase this compound yields. ebi.ac.ukresearchgate.netnih.gov The overexpression of slgR1, slgR2, and slgY in S. lydicus resulted in substantial increases in this compound production, with fold increases of 18, 11, and 8.5, respectively. ebi.ac.ukresearchgate.netnih.gov This suggests that the availability of the 3-methylaspartate precursor, controlled by SlgR1, is a significant limiting factor in this compound biosynthesis. microbiologyresearch.org

Furthermore, the hierarchical control is evident in experiments involving the overexpression of these regulators in mutant strains. ebi.ac.ukresearchgate.netnih.gov Ectopic expression of slgY in a slgR1 mutant strain led to a 14-fold increase in the production of this compound C. ebi.ac.ukresearchgate.netnih.gov However, expressing slgR2 in the same mutant had no effect, reinforcing the downstream position of SlgR1 in the regulatory cascade. ebi.ac.ukresearchgate.netnih.gov

Table 1: Effects of Regulatory Gene Manipulation on this compound and this compound C Production

Genetic Modification Effect on this compound Production Effect on this compound C Production Fold Increase Reference
Inactivation of slgR1 Abolished Low amounts produced N/A ebi.ac.ukresearchgate.net
Inactivation of slgR2 Abolished Not detected N/A ebi.ac.ukresearchgate.net
Ectopic expression of slgR1 Increased Not applicable 18-fold ebi.ac.ukresearchgate.net
Ectopic expression of slgR2 Increased Not applicable 11-fold ebi.ac.ukresearchgate.net
Ectopic expression of slgY Increased Not applicable 8.5-fold ebi.ac.ukresearchgate.net
Ectopic expression of slgY in slgR1 mutant No effect Increased 14-fold ebi.ac.ukresearchgate.net
Ectopic expression of slgR2 in slgR1 mutant No effect No effect N/A ebi.ac.ukresearchgate.net

Strategies for Enhanced Biosynthesis in Research Settings

Building on the understanding of the genetic and metabolic pathways, researchers have developed strategies to further boost the production of this compound in laboratory settings. These approaches primarily focus on precursor feeding and genetic engineering.

Precursor Feeding Strategies (e.g., Exogenous Glutamate and Proline)

Given that glutamate is a direct precursor for the 3-methylaspartate moiety of this compound, supplementing the growth medium with exogenous glutamate has been shown to significantly enhance production. ebi.ac.ukresearchgate.netoup.comnih.gov Studies have demonstrated that the addition of glutamate can lead to a more rapid accumulation of this compound. oup.comnih.gov

Interestingly, proline has also been identified as an effective precursor for enhancing this compound biosynthesis. ebi.ac.ukresearchgate.netoup.comnih.gov Metabolomic analysis has revealed that exogenous proline is likely converted into glutamate within the S. lydicus cells, thereby increasing the intracellular pool of this key precursor. ebi.ac.ukresearchgate.netnih.gov The addition of either glutamate or proline at a concentration of 100 mg/L has been shown to significantly increase the accumulation of this compound. researchgate.netnih.gov

Metabolomic studies have also shed light on the broader metabolic effects of precursor feeding. oup.comnih.gov The addition of glutamate and proline can cause a "metabolic cross-talk," impacting glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. oup.comnih.gov For instance, a decrease in the levels of certain fatty acids has been observed, suggesting that inhibiting fatty acid synthesis might be beneficial for this compound accumulation. nih.govoup.com

Genetic Engineering for Overproduction

Genetic engineering offers a powerful and targeted approach to increasing this compound yields. As previously mentioned, the overexpression of the pathway-specific regulatory genes slgR1, slgR2, and slgY has proven highly effective. ebi.ac.ukresearchgate.netnih.gov

Beyond the regulatory genes, research has also focused on the genes directly involved in precursor supply. The overexpression of slgE3, a ferredoxin-dependent glutamate synthase, or the slgE1-E2 genes, which encode the two subunits of glutamate mutase, has been shown to increase this compound yields. nih.govresearchgate.net Similarly, the overexpression of slgZ (an asparaginyl-tRNA synthetase-like enzyme) and slgM (a methyltransferase), which are involved in the tailoring of the 3-methyl-aspartate precursor, also leads to a considerable increase in this compound production. nih.govasm.org

These genetic manipulations, often combined with optimized fermentation conditions and precursor feeding, represent a systematic approach to the overproduction of this compound and its derivatives for further research and potential applications. mdpi.com

Mechanisms of Resistance to Streptolydigin

Acquired Resistance in Sensitive Bacteria

Bacteria that are normally sensitive to Streptolydigin can develop resistance through spontaneous mutations. asm.org This acquired resistance invariably involves genetic alterations in the genes encoding the subunits of RNA polymerase. nih.govconicet.gov.ar

In sensitive bacterial species such as Escherichia coli and Bacillus subtilis, resistance to this compound arises from mutations in the rpoB and rpoC genes, which encode the β and β' subunits of RNAP, respectively. nih.govconicet.gov.arnih.gov These mutations prevent the antibiotic from effectively binding to and inhibiting the enzyme. oup.com

Mutations within the rpoB gene are a common source of acquired resistance to this compound. nih.govscispace.com In E. coli, several mutations conferring resistance to this compound have been mapped to the rpoB gene. conicet.gov.ar Similarly, in Bacillus subtilis, specific amino acid substitutions in the rpoB gene have been shown to confer resistance. nih.gov These alterations are often located in a region between two clusters of mutations that cause resistance to another RNAP inhibitor, Rifampicin (B610482). scispace.com

Table 2: Experimentally Identified rpoB Mutations Conferring this compound Resistance in Bacillus subtilis

Original ResidueMutant ResiduePositionReference
Alanine (B10760859) (A)Valine (V)499 nih.gov
Glycine (G)Arginine (R)500 nih.gov
Glutamic Acid (E)Valine (V)502 nih.gov

These findings underscore the critical role of the β-subunit in the binding and action of this compound.

While less common than rpoB mutations for some other RNAP inhibitors, alterations in the rpoC gene, which codes for the β' subunit, are a significant cause of this compound resistance. nih.gov In both E. coli and Bacillus subtilis, mutations in rpoC have been identified that lead to a this compound-resistant phenotype. nih.govnih.gov

In a study of B. subtilis, two independent, spontaneously arising this compound-resistant mutants were found to possess the exact same mutation in the rpoC gene. nih.gov This mutation resulted in a single amino acid substitution which was sufficient on its own to confer resistance. nih.gov

Table 3: Identified rpoC Mutation Conferring this compound Resistance in Bacillus subtilis

Original ResidueMutant ResiduePositionReference
Aspartic Acid (D)Glycine (G)796 nih.gov

The location of this mutation falls within a highly conserved area known as Region F, which is also implicated in resistance to the toxin α-amanitin in eukaryotes, an inhibitor that also affects transcriptional elongation. nih.gov The fact that resistance can be conferred by mutations in either the β or β' subunit suggests that these two subunits interact to form the this compound binding site, which is crucial for the process of transcription elongation. nih.gov

Alterations in rpoB (β-subunit)

Specific Amino Acid Substitutions Conferring Resistance (e.g., L485/D486 in S. lydicus β-subunit, D796G in B. subtilis β'-subunit)

The most common mechanism of resistance to this compound involves specific point mutations in the genes encoding the β (rpoB) and β' (rpoC) subunits of RNA polymerase. These mutations alter the antibiotic's binding site, thereby reducing its inhibitory effect.

In the producer organism, Streptomyces lydicus, which must protect itself from the antibiotic it synthesizes, resistance is conferred by its own RNA polymerase. microbiologyresearch.org Studies have identified specific amino acid residues in the β-subunit that are crucial for this intrinsic resistance. Site-directed mutagenesis experiments have demonstrated the importance of residues L485 and D486 in the β-subunit of S. lydicus. nih.govnih.govasm.org Altering these residues was shown to be directly involved in conferring high-level resistance to this compound. nih.govnih.gov Additional amino acids near the "Stl pocket" in the S. lydicus β-subunit, such as L555, F593, and M594, also contribute to resistance. nih.govnih.gov

In other bacteria, such as Bacillus subtilis, resistance to this compound can arise from mutations in either the β or β' subunits. nih.gov While resistance to the antibiotic Rifampicin is typically associated with the β subunit, this compound resistance in B. subtilis was linked to the β' subunit. nih.govnih.gov Specifically, two spontaneous mutants resistant to this compound were found to have a D796G substitution in the rpoC gene, which encodes the β' subunit. nih.gov This single amino acid change was sufficient to confer resistance. nih.gov This D796 residue is located within Region F, a conserved area in the largest subunits of both prokaryotic and eukaryotic RNA polymerases. nih.gov However, it was also demonstrated that specific substitutions in the "rif region" of the B. subtilis rpoB gene (β-subunit), such as A499V, G500R, and E502V, could also lead to this compound resistance. nih.gov These findings suggest that the β and β' subunits interact to form the this compound binding site. nih.gov

Table 1: Key Amino Acid Substitutions Conferring this compound Resistance

Organism RNAP Subunit Amino Acid Substitution Reference
Streptomyces lydicus β (RpoB) L485 / D486 nih.gov, nih.gov
Streptomyces lydicus β (RpoB) L555 / F593 / M594 nih.gov, nih.gov
Bacillus subtilis β' (RpoC) D796G nih.gov

Contribution of Porins to Permeability and Resistance (e.g., in Mycobacteria)

The permeability of the bacterial outer membrane is a significant factor in the efficacy of many antibiotics, including this compound. In mycobacteria, the presence or absence of specific porins, which act as channels for hydrophilic molecules, plays a critical role in susceptibility. nih.gov

A notable example is the difference in susceptibility between Mycobacterium smegmatis and Mycobacterium tuberculosis. M. smegmatis is susceptible to this compound, with a minimum inhibitory concentration (MIC) of 6.25 mg/L. nih.govebi.ac.uk In contrast, M. tuberculosis is highly resistant, with an MIC of ≥100 mg/L. nih.govebi.ac.uk Research indicates that this disparity is largely due to the presence of the major porin MspA in M. smegmatis, which facilitates the uptake of this compound across the outer membrane. nih.gov M. tuberculosis lacks MspA-like general porins, resulting in a less permeable cell envelope that contributes significantly to its intrinsic resistance to this compound. nih.gov Deletion of the MspA porin in M. smegmatis leads to resistance, confirming the crucial role of this channel in antibiotic uptake. nih.gov

Table 2: Mycobacterial Susceptibility to this compound

Organism Porin Status This compound MIC (mg/L) Susceptibility Reference
Mycobacterium smegmatis MspA Present 6.25 Susceptible nih.gov, ebi.ac.uk
Mycobacterium tuberculosis MspA-like Porins Absent ≥100 Resistant nih.gov, ebi.ac.uk

Analysis of Cross-Resistance Profiles

Cross-resistance, where resistance to one antibiotic confers resistance to another, is a major challenge in treating bacterial infections. The analysis of this compound's cross-resistance profile provides insights into its potential clinical utility.

Implications for Overcoming Existing Antibiotic Resistance

The limited cross-resistance between this compound and Rifampicin has important implications for antibacterial therapy. It suggests that this compound or its derivatives could potentially be effective against clinical isolates of bacteria that have already developed resistance to Rifampicin, such as Rifampicin-resistant M. tuberculosis. researchgate.net The unique mechanism of action and distinct binding site mean that the common resistance mechanisms that inactivate Rifampicin are unlikely to affect this compound's activity. nih.gov This makes this compound a valuable lead compound in the development of new antibiotics aimed at overcoming existing resistance to established RNAP inhibitors. researchgate.net

Structural Biology and Structure Activity Relationship Sar Studies

X-ray Crystallography of Streptolydigin-RNAP Complexes

High-resolution crystal structures of this compound in complex with bacterial RNAP have been instrumental in defining its binding site and mechanism of inhibition.

The crystal structure of this compound bound to the RNAP holoenzyme from Thermus thermophilus has been determined at a resolution of up to 2.4 to 3.0 Å. nih.govnih.govrcsb.org These structures reveal that this compound binds to a site on RNAP that is approximately 20 Å away from the active site. nih.govasm.org The binding pocket is located at the interface of the β and β' subunits and involves key structural elements of the enzyme, including the bridge helix and the trigger loop. nih.govclaremont.edu Comparison of the this compound-bound and unbound RNAP structures shows that the antibiotic stabilizes a catalytically inactive conformation of the enzyme by trapping the bridge helix in a straight conformation and the trigger loop in an unfolded state. nih.govnih.govresearchgate.net

Table 1: Crystallographic Data for Thermus thermophilus RNAP-Streptolydigin Complex

PDB ID Resolution (Å) Method Organism Reference
1ZYR 3.00 X-RAY DIFFRACTION Thermus thermophilus rcsb.orgebi.ac.uk
2A6H 3.0 X-RAY DIFFRACTION Thermus thermophilus nih.govresearchgate.net

The high-resolution structures have allowed for a detailed characterization of the interactions between this compound and RNAP at the atomic level. The streptolol moiety of this compound interacts with the bridge helix and a region referred to as the "Stl pocket," while the tetramic acid moiety interacts with the trigger-loop region. nih.gov Notably, the binding of this compound is dependent on a noncatalytic magnesium ion, which is thought to be chelated by an aspartate residue in the bridge helix of the active center. asm.org This interaction is critical for stabilizing the this compound-RNAP complex. asm.org The unique binding site and mechanism of action, which are distinct from those of other RNAP inhibitors like rifamycins (B7979662), mean that there is minimal cross-resistance between this compound and these other antibiotics. nih.govacs.org

High-Resolution Structural Determination (e.g., Thermus thermophilus RNAP complex)

Functional Dissection of this compound Molecular Moieties

Structure-activity relationship (SAR) studies have been crucial in identifying the key functional groups within the this compound molecule that are essential for its antibacterial activity.

Biochemical evaluations have demonstrated that both the streptolic acid and the tetramic acid subunits of this compound are indispensable for its inhibitory activity against RNAP. nih.govacs.orgnih.govresearchgate.netchemfaces.com Truncation of either of these subunits results in a complete loss of RNAP inhibitory activity. nih.gov This finding is consistent with the crystal structures, which show that both fragments of the natural product make critical contacts with the bridge-helix and trigger-loop regions of the protein, respectively. nih.gov The removal of either subunit would significantly reduce the binding efficiency and lead to the loss of inhibitory function. nih.gov

The understanding gained from SAR studies has guided the rational design of this compound analogs. While truncation of the core subunits is detrimental, modifications to other parts of the molecule have been explored. For instance, the removal of the C(10)-C(11) alkene moiety in the bicyclic ketal core of the streptolic acid subunit was investigated. nih.gov This led to the synthesis of 10,11-dihydrothis compound, a simplified analog that retained inhibitory activity against bacterial RNAPs and showed antibacterial activity. nih.govacs.orgnih.govchemfaces.com This demonstrates that the core scaffold is amenable to modification, offering pathways for the development of new antibiotics with improved properties. nih.govacs.org

Importance of Streptolic Acid and Tetramic Acid Subunits for Activity

Role of Specific Enzyme Domains in Biosynthesis and Protein Interactions

The biosynthesis of this compound involves a complex interplay of various enzyme domains. The this compound gene cluster contains genes for a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) system. researchgate.netasm.org

The formation of the tetramic acid moiety involves an NRPS system that condenses 3-methylaspartate with the polyketide chain. asm.orgnih.gov The enzyme SlgN1, which contains an N-terminal MbtH-like domain and an adenylation domain, is responsible for activating 3-methylaspartate. researchgate.netnih.govacs.org Structural and mutational analyses of SlgN1 have revealed that specific tryptophan residues (Trp-25 and Trp-35) in the MbtH-like domain are critical for the interaction with the adenylation domain. researchgate.netnih.govacs.org This interaction is essential for the activation of the amino acid precursor. researchgate.netnih.gov Furthermore, enzymes like SlgZ (an asparaginyl-tRNA synthetase-like enzyme) and SlgM (a methyltransferase) are involved in the tailoring of the 3-methyl-aspartate precursor. core.ac.uk

Table 2: Compound Names Mentioned

Compound Name
10,11-dihydrothis compound
3-methylaspartate
Rifampicin (B610482)
Sorangicin A
Streptolic acid
This compound
Streptolydiginone
Tetramic acid
Valinomycin

Structural Analysis of Enzymes (e.g., SlgN1 adenylating enzyme, MbtH-like domains)

The enzyme SlgN1 is a key player in this compound biosynthesis, responsible for the adenylation of 3-methylaspartate. nih.govnih.gov Structural studies have revealed that SlgN1 is a fusion protein containing an N-terminal MbtH-like domain and a C-terminal adenylation (A) domain. nih.gov The A-domain itself is composed of two subdomains: a large N-terminal Acore domain and a smaller C-terminal Asub domain, connected by a flexible linker. mdpi.comias.ac.in The Acore domain is responsible for the adenylation reaction, while the Asub domain is involved in thioester bond formation. ias.ac.in

Crystallographic analysis of SlgN1 has provided significant insights into its function. researchgate.net To facilitate crystallization, a construct (SlgN1-ΔAsub) was designed by removing the C-terminal Asub domain. mdpi.com The resulting structure showed that the MbtH-like domain is located far from the active site of the adenylation domain and does not directly interact with the substrate. mdpi.com This finding suggests that the MbtH-like domain's role is not one of direct catalytic participation but rather one of support or regulation.

MbtH-like proteins are small proteins frequently found in the biosynthetic gene clusters of nonribosomal peptides (NRPs). nih.govnih.gov They are often required for the optimal activity of certain adenylation domains. nih.govresearchgate.net The crystal structure of SlgN1 revealed the precise nature of the interaction between its MbtH-like domain and the adenylation domain. nih.gov This interaction is crucial for the enzyme's function.

A key feature of this interaction is the binding of the MbtH-like domain to a site on the Acore domain that is distant from the catalytic center. ias.ac.in Specifically, two highly conserved tryptophan residues, Trp-25 and Trp-35, on the surface of the MbtH-like domain form a cleft. nih.govnih.gov This cleft accommodates the side chain of an alanine (B10760859) residue (Ala-433) located on helix 11 of the Acore domain of the adenylating enzyme. nih.govresearchgate.net

The significance of this interaction is underscored by mutagenesis studies. Mutation of Ala-433 in the adenylation domain to a glutamate (B1630785) residue completely abolished the activity of SlgN1. nih.govnih.gov Similarly, mutating Ser-23 on the MbtH-like domain to tyrosine resulted in a significant reduction in activity. nih.govnih.gov Interestingly, the reduced activity of the S23Y mutant could be fully restored by the addition of an intact MbtH-like protein from another organism, CloY, confirming the genuine nature of the observed interface. nih.govnih.gov

Enzyme/DomainFunctionKey Structural FeaturesInteracting PartnersKey Residues in Interaction
SlgN1Adenylation of 3-methylaspartateFusion of N-terminal MbtH-like domain and C-terminal adenylation domainInternal MbtH-like domainAla-433 (Adenylation domain)
MbtH-like domain (of SlgN1)Activates/stabilizes the adenylation domainCleft formed by Trp-25 and Trp-35SlgN1 adenylation domainTrp-25, Trp-35, Ser-23
SlgN2Contains a peptidyl carrier protein (PCP) domainPredicted non-functional adenylation domainSlgN1Not fully elucidated

Interdomain Interactions Critical for Biosynthetic Processes

The biosynthesis of this compound is a multi-step process that relies on precise and coordinated interactions between different protein domains. The interaction between the MbtH-like domain and the adenylation domain of SlgN1 is a prime example of such a critical interdomain interaction. As established, this interaction is not for direct catalysis but is essential for the adenylating enzyme's activity, likely by promoting proper folding and stability. acs.org

Following the adenylation of 3-methylaspartate by SlgN1, the activated aminoacyl residue must be transferred to the next enzyme in the assembly line. nih.gov Sequence analysis predicts that the 3-methylaspartyl residue is transferred to the peptidyl carrier protein (PCP) domain of another protein, SlgN2. nih.gov SlgN2 also contains a predicted adenylation domain, but it appears to be non-functional. nih.gov This transfer necessitates a specific protein-protein interaction between SlgN1 and SlgN2.

The PCP domain itself is a platform for the growing molecule and must interact with various catalytic domains. acs.org In nonribosomal peptide synthesis, the PCP domain, with its post-translationally attached phosphopantetheine arm, shuttles the growing peptide chain between different modules of the synthetase. acs.orgrsc.org This requires a series of transient but highly specific interdomain interactions.

The interaction between an adenylation domain and its cognate PCP domain is a crucial step. The adenylation domain catalyzes the transfer of the activated amino acid from an aminoacyl-AMP intermediate to the thiol group of the PCP's phosphopantetheine arm, forming a thioester bond. rsc.org This process is fundamental to the assembly-line logic of nonribosomal peptide synthesis.

Inactivation of the genes slgN1 and slgN2 has been experimentally shown to halt the production of this compound, confirming their essential roles in the biosynthetic pathway. researchgate.net This underscores the importance of the functions carried out by these enzymes and the interdomain interactions that govern their activity. While the precise structural details of the SlgN1-SlgN2 interaction have not been fully elucidated, the established principles of nonribosomal peptide synthesis provide a framework for understanding these critical biosynthetic processes.

Synthetic Chemistry and Analogue Development for Research

Methodologies for Total Chemical Synthesis of Streptolydigin

The total synthesis of this compound is characterized by convergent strategies, wherein the molecule is deconstructed into its primary structural subunits: the bicyclic ketal-containing streptolic acid moiety and the glycosylated acyl-tetramic acid portion, often referred to as the ydiginic acid fragment. nih.govnih.gov These complex fragments are synthesized independently and then strategically coupled in the final stages of the process. acs.orgcapes.gov.br

The first total synthesis of this compound, accomplished in 2010, established the viability of a convergent chemical approach. nih.gov This landmark synthesis involved a longest linear sequence of 24 steps and culminated in a highly efficient one-pot procedure that joined the two major fragments of the molecule. nih.govsemanticscholar.org

Table 1: Comparison of this compound Synthetic Strategies

Parameter First Total Synthesis (2010) nih.govacs.org Optimized Synthesis (2011) nih.govnih.govchemfaces.com
Target Molecule This compound 10,11-dihydrothis compound
Longest Linear Sequence 24 steps 15 steps
Key Feature Convergent union of streptolic and ydiginic subunits via a one-pot Dieckmann cyclization, HWE olefination, and desilylation. nih.govsemanticscholar.org Simplification by removing the C(10)-C(11) alkene, leading to a significant increase in overall synthetic efficiency. nih.gov
Significance First successful chemical synthesis of the natural product. Demonstrated the power of organic synthesis to efficiently access simplified, potent analogues for pharmacological study. nih.govnih.gov

The assembly of this compound relies on the meticulous construction of key chemical intermediates that represent the two halves of the molecule.

Streptolic Acid Moiety Synthesis : The synthesis of the bicyclic ketal fragment, streptolic acid, often begins with commercially available precursors like D-ribose. A multi-step sequence involving stereoselective epoxidation and careful use of protecting groups converts the starting material into a crucial γ,δ-epoxy aldehyde intermediate. Key reactions in this sequence include the Horner-Wadsworth-Emmons (HWE) olefination to build the polyene chain. nih.gov

Ydiginic Acid Moiety Synthesis : The construction of the glycosylated tetramic acid fragment is equally complex. The tetramic acid core is often formed using a Dieckmann cyclization. nih.gov A critical challenge is the stereocontrolled attachment of the rare L-rhodinose sugar. The synthesis of the L-rhodinose unit itself is a multi-step process, starting from a known homoallylic alcohol and proceeding via protection, hydroboration-oxidation, cyclization, and reduction to yield a lactol intermediate ready for glycosylation. nih.gov

Fragment Coupling : The final union of the two major fragments is a cornerstone of the synthetic strategy. The initial total synthesis featured a remarkable three-step, one-pot procedure that involved a Dieckmann cyclization to form the tetramic acid ring, which also triggered the opening of an imide ring, followed by an HWE olefination to connect the two halves, and a final desilylation step to reveal the natural product. nih.govacs.org

Table 2: Key Intermediates in the Total Synthesis of this compound

Intermediate Description Role in Synthesis
Streptolic acid The bicyclic ketal-containing subunit of this compound. nih.gov A primary target for synthesis, representing the entire "left-hand" fragment of the molecule. nih.gov
Ydiginic acid The glycosylated acyl-tetramic acid subunit derived from degradation of the natural product. nih.gov A primary target for synthesis, representing the "right-hand" fragment of the molecule. nih.gov
Bicyclic aldehyde 11 An advanced intermediate representing the core of the streptolic acid fragment. nih.gov Serves as the electrophile in the crucial HWE coupling reaction. nih.gov
Phosphonate 49 A complex intermediate containing the tetramic acid precursor and the L-rhodinose sugar. nih.gov The key nucleophilic partner in the HWE reaction to unite the two major fragments. nih.gov
Streptolydiginone The aglycone (non-sugar portion) of this compound. nih.gov A late-stage intermediate that is glycosylated with L-rhodinose to yield this compound. nih.gov
Lactol 48 The activated form of the L-rhodinose sugar moiety. nih.gov The glycosyl donor used for the N-glycosylation of the tetramic acid precursor. nih.gov

Evolution of Synthetic Strategies for Efficiency and Yield

Chemical Synthesis of this compound Derivatives and Analogs

The ability to synthesize this compound chemically opens the door to creating novel derivatives and simplified analogs. This work is crucial for probing the molecule's mechanism of action and identifying the structural components essential for its biological activity. nih.gov

A fundamental principle guiding the design of this compound analogs comes from biochemical studies, which have demonstrated that both the streptolic acid and the tetramic acid subunits are indispensable for inhibitory activity against RNA polymerase. nih.govnih.govacs.org The truncation or removal of either of these core fragments results in a complete loss of function. nih.gov

This critical insight dictates that successful analog design must preserve the structural integrity of these two key domains. nih.gov Modifications are therefore targeted to peripheral sites or specific linkages, allowing for the fine-tuning of properties without disrupting the essential pharmacophore. For instance, modifications to the streptolic acid subunit are considered viable as long as the fully functionalized tetramic acid fragment remains intact. nih.gov This principle led to the successful design of 10,11-dihydrothis compound, where a change was made to the bicyclic ketal core while preserving the rest of the molecule's structure. nih.gov

A primary goal of synthetic efforts is to produce simplified analogs that are more accessible chemically but retain the biological activity of the parent compound. nih.gov These analogs are invaluable for conducting detailed biochemical evaluations.

The most prominent example is 10,11-dihydrothis compound. nih.govchemfaces.com Assembled in a highly efficient 15-step sequence, this analog was found to inhibit three different bacterial RNA polymerases and showed in vitro antibacterial activity against Streptococcus salivarius. nih.govnih.gov The success of this simplified analog demonstrates that the C(10)-C(11) double bond is not strictly required for activity and that chemical synthesis can provide potent antibacterial agents with improved synthetic accessibility. nih.gov

Table 3: Selected this compound Analogs and Their Significance

Analog Structural Modification Key Finding from Biochemical Evaluation
10,11-dihydrothis compound Saturation of the C(10)-C(11) double bond in the streptolic acid moiety. nih.gov Retained significant inhibitory activity against bacterial RNAPs and showed antibacterial activity, but was far more synthetically accessible than the natural product. nih.govnih.govchemfaces.com
Streptolydiginone Complete removal of the L-rhodinose sugar. nih.gov Found to be inactive, demonstrating the critical role of the glycosyl moiety for biological function. nih.gov
Streptolic acid The isolated bicyclic ketal subunit. nih.gov Found to be inactive, confirming that this fragment alone is not sufficient for RNAP inhibition. nih.gov

To delve deeper into the molecular mechanisms of this compound, researchers require specifically labeled versions of the molecule. While the synthesis of fully labeled this compound for direct mechanistic studies is a complex goal, the groundwork has been laid through biosynthetic studies and the development of modular synthetic routes.

The biosynthesis of this compound has been investigated using stable isotope labeling. For example, feeding experiments with doubly ¹³C-labeled acetate (B1210297) demonstrated that four acetate units are incorporated into the final structure. researchgate.net While these studies focus on biosynthesis, the techniques are directly relevant to the chemical synthesis of isotopically labeled compounds for use as mechanistic probes in techniques like NMR spectroscopy or mass spectrometry.

Furthermore, the chemical synthesis of analogs provides the necessary tools for the future preparation of this compound molecules tagged with fluorescent dyes or affinity labels. researchgate.net Such probes would be invaluable for studying drug-target engagement, binding kinetics, and the conformational changes that this compound induces in RNA polymerase. whiterose.ac.ukoup.com

Synthesis of Simplified Analogs for Biochemical Evaluation

Combinatorial Biosynthesis Approaches

Combinatorial biosynthesis has emerged as a powerful strategy for generating novel this compound analogues with potentially improved therapeutic properties. This approach leverages the modular nature of the this compound biosynthetic gene cluster in Streptomyces lydicus to introduce structural modifications that are often difficult to achieve through traditional chemical synthesis. researchgate.net

Engineering Biosynthetic Pathways for Novel this compound Analogues

The identification and characterization of the this compound biosynthetic gene cluster from Streptomyces lydicus NRRL2433 have been pivotal for its targeted manipulation. nih.gov The cluster, spanning approximately 80.8 kb, contains 38 open reading frames (ORFs), with 29 predicted to be directly involved in the biosynthesis of the this compound molecule. nih.gov This intricate pathway involves a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. google.comasm.org The PKS component is responsible for assembling the polyketide backbone, while the NRPS system incorporates the 3-methylaspartate precursor to form the tetramic acid moiety. asm.orgnih.gov

Researchers have successfully engineered this pathway by inactivating specific genes to produce novel derivatives. For instance, insertional inactivation of six different genes within the cluster not only confirmed their role in this compound biosynthesis but also led to the generation of new analogues. nih.gov One key enzyme, the L-rhodinosyl transferase SlgG, has been a particular focus. This enzyme is responsible for attaching the sugar moiety to the this compound core. Studies have shown that SlgG exhibits a degree of flexibility, capable of recognizing and transferring alternative sugar substrates, including 2,3,6-trideoxyhexoses and 2,6-dideoxyhexoses in both D- and L-configurations. nih.gov This promiscuity has been exploited to create glycosylated derivatives of this compound. nih.govunav.edu

Furthermore, manipulation of genes involved in the supply of the amino acid precursor for the tetramic acid ring has yielded new compounds. The genes slgE1, slgE2, and slgE3 are involved in providing 3-methylaspartate. asm.org Deletion of slgE1 and slgE2 resulted in the production of a novel this compound derivative. asm.org Similarly, the inactivation of slgZ, a gene encoding an asparaginyl-tRNA synthetase-like enzyme involved in modifying the 3-methyl-aspartate precursor, led to the creation of this compound B. asm.org

Manipulation of regulatory genes within the cluster has also proven effective. The this compound cluster contains three regulatory genes: slgR1, slgR2, and slgY. microbiologyresearch.orgresearchgate.net Inactivation of slgR1 or slgR2 abolished the production of this compound, indicating their roles as positive regulators. researchgate.net Interestingly, the slgR1 mutant produced low levels of this compound C, a different analogue. researchgate.net

Generation of Non-Natural Derivatives with Altered Biological Properties

The primary goal of generating this compound analogues through combinatorial biosynthesis is to produce compounds with altered or improved biological activities. The modifications introduced into the this compound scaffold can impact its antibacterial potency and mechanism of action.

One notable example is the generation of this compound B, produced by the inactivation of the slgZ gene. asm.org This derivative possesses a carboxyl group instead of the acetamide (B32628) moiety on the tetramic acid side chain. asm.org When tested for antibacterial activity against Streptomyces albus, this compound B showed reduced activity compared to the parent compound, this compound. asm.org This finding highlights the importance of the acetamide group for the compound's antibacterial efficacy. asm.org

Glycosylated derivatives created by leveraging the flexibility of the SlgG glycosyltransferase have also been produced and shown to be bioactive. nih.gov The ability to attach different sugar moieties to the this compound core opens up avenues for creating a diverse library of analogues with potentially varied biological profiles. nih.gov While detailed biological data for many of these novel compounds are part of ongoing research, the initial findings confirm that combinatorial biosynthesis is a viable method for producing structurally diverse and biologically active this compound derivatives. hep.com.cn

The generation of these non-natural derivatives provides valuable structure-activity relationship (SAR) data, informing future rational design of this compound-based antibiotics. nih.gov By understanding how specific structural modifications affect biological activity, researchers can more effectively engineer novel compounds with enhanced properties, such as increased potency, broader spectrum of activity, or improved pharmacokinetic profiles.

Advanced Research Methodologies and Future Directions

Application of Advanced Biophysical Techniques

Modern biophysical methods have been pivotal in elucidating the dynamic interactions between Streptolydigin and its target, the bacterial RNA polymerase (RNAP).

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) has proven to be a powerful technique for observing the real-time conformational changes of RNAP during transcription. This method allows researchers to monitor the distance between two fluorescent probes placed at specific locations on the RNAP molecule, providing a window into its dynamic nature.

smFRET studies have been instrumental in demonstrating that this compound inhibits transcription by preventing the folding of the trigger loop (TL), a critical element of the RNAP active center. researchgate.netpnas.orgpnas.org The TL must fold into a trigger helix to stabilize the incoming nucleotide triphosphate (NTP) for catalysis. pnas.org this compound binding traps the TL in an open, inactive state, thereby blocking the catalytic cycle. researchgate.netpnas.orgnih.govnih.govnih.gov This prevents the proper positioning of the NTP and the subsequent formation of the phosphodiester bond, effectively halting RNA synthesis. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM) for RNAP-Streptolydigin Complexes

Cryo-electron microscopy (Cryo-EM) has provided high-resolution structural snapshots of the RNAP-Streptolydigin complex, offering a detailed view of their interaction. These structural studies have been invaluable in visualizing how this compound binds to and inhibits RNAP.

Cryo-EM structures have confirmed that this compound binds to a pocket adjacent to the RNAP active site, near the base of the trigger loop and the bridge helix. nih.govnih.govrcsb.orgpdbj.org This binding physically obstructs the trigger loop from adopting its catalytically active, folded conformation. nih.govnih.govresearchgate.net The structural data from Cryo-EM beautifully complements the dynamic findings from smFRET, providing a comprehensive picture of the inhibitory mechanism. researchgate.netoup.com

Genomic and Proteomic Approaches in Producer Strains

To enhance the production of this compound and to generate novel derivatives, researchers are turning to genomic and proteomic analyses of the producing organism, Streptomyces lydicus.

Comparative Genomics of Streptomyces Species

The complete genome sequencing of Streptomyces lydicus has led to the identification of the this compound biosynthetic gene cluster (BGC). nih.govresearchgate.netresearchgate.net This cluster contains the genes responsible for producing the antibiotic. researchgate.netasm.org Comparative genomic analyses, which involve comparing the this compound BGC with those from other Streptomyces species, can reveal unique enzymatic functions and evolutionary relationships. nih.govresearchgate.netresearchgate.netmdpi.com This knowledge is crucial for combinatorial biosynthesis, a technique used to create novel antibiotic variants by mixing and matching genes from different pathways. Inactivation of genes within this cluster has been shown to abolish this compound production, confirming their role in its biosynthesis. researchgate.netnih.govmicrobiologyresearch.orgmicrobiologyresearch.org

Metabolomic Analysis of this compound Production Pathways

Metabolomics involves the comprehensive analysis of the small molecules (metabolites) within an organism. By applying metabolomic techniques, such as gas chromatography coupled to time-of-flight mass spectrometry (GC-TOF-MS), to Streptomyces lydicus, researchers can gain a deeper understanding of the metabolic pathways involved in this compound production. nih.govoup.comresearchgate.net

These studies have shown that the addition of precursors like glutamate (B1630785) and proline can significantly enhance this compound production. nih.govoup.comresearchgate.netnih.govebi.ac.uk Metabolomic analysis helps to identify metabolic bottlenecks and to understand the global metabolic response of the organism to various conditions, providing valuable information for optimizing fermentation processes and increasing antibiotic yield. nih.govoup.comresearchgate.netnih.gov

Rational Design of Novel Antimicrobial Agents

The detailed structural and mechanistic insights gained from advanced biophysical and genetic studies are fueling the rational design of new antimicrobial agents based on the this compound scaffold. The primary aim is to develop derivatives with improved potency, a broader spectrum of activity, and the ability to circumvent existing resistance.

Structure-based drug design leverages the high-resolution Cryo-EM structures of the RNAP-Streptolydigin complex to guide the chemical synthesis of novel analogs. nih.govnih.gov Researchers can computationally model and synthesize modifications to the this compound molecule to enhance its binding affinity and inhibitory activity. nih.govembopress.org For instance, it has been shown that both the streptolic acid and tetramic acid subunits of this compound are essential for its RNAP inhibitory activity. nih.gov This rational, structure-guided approach is a promising strategy for the development of the next generation of RNAP inhibitors. nih.govnih.gov

Development of Compounds Utilizing this compound-like Mechanisms

Research into harnessing the inhibitory power of this compound has led to the development of novel compounds that operate through similar mechanisms targeting bacterial RNA polymerase (RNAP). A key approach has been the rational design and synthesis of simplified analogs that retain the core functional elements of the natural product. One such example is 10,11-dihydrothis compound , a synthetic antibiotic developed to improve synthetic efficiency. nih.gov This compound was created by removing the C(10)-C(11) alkene moiety within the bicyclic ketal core of the natural this compound structure. nih.gov Despite this simplification, 10,11-dihydrothis compound demonstrated inhibitory activity against multiple bacterial RNAPs and showed in vitro antibacterial effects against Streptococcus salivarius. nih.gov

Further exploration has moved toward creating molecules that mimic the 3-acyltetramic acid scaffold, which is crucial for this compound's activity. Inspired by this natural structure, researchers have synthesized novel barbituric acid analogues. mdpi.com Specifically, 3-acyl and 3-carboxamidobarbiturates have shown promising antibacterial activity against various Gram-positive strains, including some resistant variants. mdpi.com These synthetic compounds, such as those incorporating adamantyl groups, have exhibited potent activity against Gram-positive bacteria and Haemophilus influenzae. mdpi.com This line of research demonstrates that the fundamental mechanism of this compound can be ported to different, potentially more synthetically accessible chemical scaffolds.

Biochemical evaluations confirm that for the this compound class of antibiotics, the presence of both the streptolic acid and tetramic acid subunits is essential for RNAP inhibitory activity. nih.govchemfaces.com Truncating either of these core components results in a complete loss of function. nih.gov This understanding guides the design of new derivatives, ensuring that synthetic efforts preserve the necessary pharmacophore while seeking to enhance properties or simplify manufacturing.

Strategies for Overcoming RNAP-Mediated Resistance

A primary challenge in the therapeutic application of this compound is the development of bacterial resistance, which most often occurs through mutations in the genes encoding RNA polymerase. Single amino acid substitutions in the β subunit (rpoB) and the β' subunit (rpoC) of RNAP can confer resistance. nih.gov Studies have identified numerous resistance-conferring mutations at various sites within these subunits. nih.gov For example, in Escherichia coli RNAP, substitutions have been found in residues 543-546 of the β subunit and residues 792-793 of the β' subunit. nih.gov

Table 1: Examples of RNAP Subunit Regions with this compound Resistance-Conferring Mutations

RNAP Subunit Residue Sites in E. coli
β subunit 543, 544, 545, 570, 571
β' subunit 788, 791, 793, 798, 926, 930, 931, 937, 940, 1136, 1137, 1139, 1246

Source: Data compiled from research on Stl-resistant mutants. nih.gov

One natural strategy for overcoming antibiotic action, employed by the producing organisms themselves, is the expression of a resistant version of the target protein. researchgate.net The this compound producer, Streptomyces lydicus, is highly resistant to its own antibiotic (MIC > 200 μg/ml). nih.gov This resistance is, at least in part, conferred by its native rpoB gene. nih.gov This concept of utilizing an alternative, resistant target is a known mechanism for other antibiotics like rifamycin (B1679328) and novobiocin. researchgate.net

Recent single-molecule studies have revealed an unexpected interaction that could inform new strategies. The transcript cleavage factors GreA and GreB, initially thought to be competitors of this compound, were found to synergistically enhance its inhibitory activity. biorxiv.orgoup.comresearchgate.net Instead of alleviating the transcription pauses induced by this compound, the Gre factors increased the inhibition. biorxiv.orgresearchgate.net This discovery of a transcriptional factor augmenting an antibiotic's effect is novel and suggests that targeting the RNAP-Gre-streptolydigin complex could be a future strategy to enhance potency and potentially circumvent certain resistance mechanisms. biorxiv.orgoup.com

Exploration of Additional Molecular Targets

While this compound is renowned for its potent inhibition of bacterial RNA polymerase, academic research has identified its activity against other distinct molecular targets. researchgate.netresearchgate.net

Inhibition of Eukaryotic Terminal Deoxynucleotidyltransferase (TdT) in in vitro studies

Beyond its antibacterial properties, this compound has been shown to be a potent inhibitor of the eukaryotic enzyme terminal deoxynucleotidyltransferase (TdT). researchgate.netnih.gov This DNA polymerase is found in certain specialized immune cells and is notably active in leukemic cells. nih.govcapes.gov.br In vitro studies demonstrated that this compound selectively inhibits TdT from leukemic cells. nih.gov Further research into structure-activity relationships using this compound analogs has helped to characterize the mode of this inhibition. nih.gov This secondary activity highlights a broader biological interaction profile for the compound beyond its primary antibacterial role.

Challenges and Opportunities in this compound Research

The advancement of this compound and its analogs from laboratory findings to potential clinical use is accompanied by significant challenges and corresponding opportunities for innovation.

Addressing Synthetic Complexity for Diverse Analogues

A major hurdle in this compound research is the compound's structural and synthetic complexity. nih.gov The structure features a highly substituted glycosylated acyl tetramic acid connected to an epoxide-containing bicyclic ketal. nih.gov The synthesis is particularly challenging due to the presence of a highly labile alkenyl epoxide fragment, which complicates multi-step chemical transformations. nih.gov

To address this, researchers have developed more efficient and convergent synthetic routes. One significant advancement was the creation of an optimized one-flask protocol that combines several key steps: a Dieckmann cyclization to form the tetramic acid ring, a Horner-Wadsworth-Emmons olefination to connect the two main fragments, and a final deprotection step. nih.gov This streamlined process improved the efficiency of the total synthesis of this compound. nih.gov The development of such protocols is crucial for producing not only the natural product but also for generating a diverse library of analogs for structure-activity relationship studies. The successful synthesis of the simplified but active analog, 10,11-dihydrothis compound, in a shorter sequence of 15 steps, exemplifies how overcoming synthetic challenges can directly lead to new investigational compounds. nih.gov

Understanding Complex Regulatory Networks in Biosynthesis

The production of this compound by Streptomyces lydicus is controlled by a complex and hierarchical genetic regulatory network. microbiologyresearch.orgnih.govresearchgate.net The biosynthetic gene cluster for this compound contains three key putative regulatory genes: slgR1 , slgR2 , and slgY . microbiologyresearch.orgebi.ac.uk These genes encode proteins that act as pathway-specific positive regulators; inactivation of either slgR1 or slgR2 abolishes this compound production. nih.gov

Transcriptional analysis has revealed a hierarchical control system. microbiologyresearch.orgresearchgate.net SlgY appears to control the expression of the regulator slgR2. microbiologyresearch.orgnih.gov SlgR2, in turn, regulates the expression of structural genes responsible for forming the bicyclic ketal moiety and processing 3-methylaspartate, as well as regulating slgR1. microbiologyresearch.orgresearchgate.net SlgR1 controls genes involved in converting glutamate to 3-methylaspartate (slgE1–E2 ) and other processing steps. microbiologyresearch.orgnih.govresearchgate.net

A significant opportunity lies in manipulating this regulatory network to enhance antibiotic yields. Research has shown that ectopic expression (overexpression) of these regulatory genes in S. lydicus can lead to substantial increases in this compound production. microbiologyresearch.orgresearchgate.net

Table 2: Effect of Regulatory Gene Overexpression on this compound Yield

Gene Overexpressed Fold Increase in this compound Yield
slgR1 18-fold
slgR2 11-fold
slgY 8.5-fold

Source: Data from ectopic expression studies in S. lydicus. microbiologyresearch.orgresearchgate.netebi.ac.uk

Understanding and engineering these intricate biosynthetic and regulatory pathways provides a powerful tool for improving the production of this compound and generating novel analogs through combinatorial biosynthesis. researchgate.net

Q & A

Q. What is the mechanism of action of streptolydigin, and how does it selectively target bacterial RNA polymerase (RNAP)?

this compound inhibits bacterial RNAP by binding to the β’ subunit, blocking transcription elongation without affecting eukaryotic RNA polymerases . Biochemical assays using Thermus aquaticus RNAP demonstrated that this compound’s inhibitory activity (Ki: 18 μM, Kd: 15 μM) requires the coexistence of its streptolic acid and tetramic acid subunits . Structural studies confirm that both subunits are essential for binding to the RNAP active site .

Q. How can researchers optimize this compound production in Streptomyces lydicus using metabolic precursors?

Exogenous glutamate and proline enhance this compound yields by serving as biosynthetic precursors and altering metabolic flux. GC-TOF-MS metabolomics revealed that adding these amino acids reduces fatty acid synthesis (e.g., palmitic acid) and shifts energy metabolism toward secondary metabolite production . For example, glutamate supplementation increased intracellular this compound levels by 96% within 24 hours in S. lydicus E9 .

Q. What mutagenesis strategies improve this compound yield in industrial strains?

Q. What methodologies resolve contradictions in this compound’s activity across bacterial strains?

Discrepancies in RNAP inhibition (e.g., strain-specific resistance) can arise from β’ subunit polymorphisms. Use:

  • X-ray crystallography : Compare this compound-RNAP co-structures (e.g., T. aquaticus vs. S. lydicus) .
  • Directed evolution : Screen RNAP mutants for binding affinity changes using surface plasmon resonance (SPR) .

Q. How can metabolomics guide rational design of this compound-overproducing strains?

  • GC-TOF-MS : Identify metabolic bottlenecks (e.g., low precursor supply) by tracking 53 metabolites in S. lydicus .
  • 13C-flux analysis : Quantify carbon allocation toward this compound biosynthesis vs. primary metabolism .

Q. What experimental frameworks validate this compound’s in vivo efficacy without eukaryotic toxicity?

  • Transcriptomics : Compare bacterial vs. human RNAP responses using RNA-seq.
  • Zebrafish models : Assess toxicity at therapeutic doses (e.g., 10–50 μM). Current data show no inhibition of eukaryotic polymerases .

Methodological Guidelines

Formulating hypotheses about this compound’s structure-activity relationships
Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Focus on understudied modifications (e.g., C(10)-C(11) alkene deletion) .
  • Feasibility : Prioritize synthetic routes with <20 steps and >70% yields .

Designing studies to bridge in vitro RNAP assays and in vivo antibacterial activity

  • Step 1 : Validate RNAP inhibition kinetics (e.g., IC₅₀ in purified systems) .
  • Step 2 : Correlate with MIC values in bacterial cultures. Use linear regression to model potency thresholds (e.g., IC₅₀ < 25 μM → MIC < 10 μg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptolydigin
Reactant of Route 2
Streptolydigin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。